molecular formula C15H19ClO B1255140 (2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine

(2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine

Cat. No. B1255140
M. Wt: 250.76 g/mol
InChI Key: RYCMNZMJYZRUAM-WEJBGJPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine is a natural product found in Laurencia dendroidea and Laurencia obtusa with data available.

Scientific Research Applications

1. Amidines Synthesis

The compound has been utilized in the synthesis of amidines, where its derivatives are condensed with chloroimines, yielding amidines. These amidines, when cyclized in polyphosphoric acid, produce 3,4-dihydroquinazolines (Gataullin et al., 2001).

2. Novel Epoxy-Benzazepines Synthesis

It has been used to synthesize polyfunctionalized tetrahydro-1,4-epoxy-1-benzazepines and tetrahydro-1H-1-benzazepin-4-ols. This involves selective oxidation, intramolecular 1,3-dipolar cycloaddition, and reductive cleavage (Acosta Quintero et al., 2012).

3. Cyclisation to Form Five-Membered Rings

The compound's derivatives are used in cyclisations to form various hydrindanone derivatives, demonstrating predictable cyclisation courses (Amupitan et al., 1983).

4. Stereoselective Synthesis of Triols

It's used in the stereoselective synthesis of branched triols, showcasing significant applications in stereoselective organic synthesis (Thomas & Tray, 2019).

Radical Studies

1. Pentenynyl and Pentadiynyl Radicals Study

Its radicals have been studied using electron spin resonance, providing insights into the kinetics and stabilization energies of these radicals (Roberts & Walton, 1981).

2. Hydrogen-Bonded Structures

Various derivatives form hydrogen-bonded dimers, chains, and rings, which are critical for understanding molecular interactions in crystallography (Acosta et al., 2010).

Miscellaneous Applications

1. Stereochemical Aspects

The compound is used in reactions exhibiting excellent stereocontrol, contributing to stereochemical studies in organic chemistry (Thomas & Tray, 2011).

2. Cycloaddition in Water

It's involved in [4 + 3] cycloadditions in water, a significant method in the synthesis of complex organic structures (Lautens & Bouchain, 2003).

3. Reactions of Carbanions

The compound's derivatives are used in the synthesis of vinyl-substituted tetrahydrofurans, expanding the scope of reactions involving carbanions (Wojtasiewicz et al., 2009).

4. Synthesis of Oxylipins

A key intermediate in the synthesis of oxylipins, including (12S)-HETE and (12S)-LTB4, is derived from this compound, highlighting its role in the synthesis of biologically significant molecules (Benkouider & Pale, 1999).

properties

Molecular Formula

C15H19ClO

Molecular Weight

250.76 g/mol

IUPAC Name

(2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine

InChI

InChI=1S/C15H19ClO/c1-3-5-6-12-15-14(16)11-8-7-10-13(17-15)9-4-2/h1,4-9,13-15H,10-12H2,2H3/b6-5+,8-7-,9-4+/t13-,14+,15+/m1/s1

InChI Key

RYCMNZMJYZRUAM-WEJBGJPFSA-N

Isomeric SMILES

C/C=C/[C@@H]1C/C=C\C[C@@H]([C@@H](O1)C/C=C/C#C)Cl

Canonical SMILES

CC=CC1CC=CCC(C(O1)CC=CC#C)Cl

synonyms

(3Z)-laurenyne
laurenyne

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine
Reactant of Route 2
(2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine
Reactant of Route 3
(2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine
Reactant of Route 4
(2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine
Reactant of Route 5
(2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine
Reactant of Route 6
(2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine

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